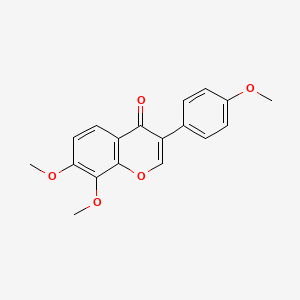

7,8,4'-Trimethoxyisoflavone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,8,4’-Trimethoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid found in various plants. Isoflavones are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. 7,8,4’-Trimethoxyisoflavone, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,4’-Trimethoxyisoflavone typically involves the methylation of hydroxyl groups on the isoflavone backbone. One common method includes the use of methyl iodide and a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of 7,8,4’-Trimethoxyisoflavone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Types of Reactions:

Oxidation: 7,8,4’-Trimethoxyisoflavone can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of 7,8,4’-Trimethoxyisoflavone can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoflavone derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions where methoxy groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced isoflavone derivatives.

Substitution: Isoflavones with substituted functional groups.

科学研究应用

Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

The mechanism of action of 7,8,4’-Trimethoxyisoflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anti-cancer Activity: 7,8,4’-Trimethoxyisoflavone induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

相似化合物的比较

- 7,4’-Dimethoxyisoflavone

- 5-Hydroxy-7,4’-Dimethoxyisoflavone

- 5-Hydroxy-7,3’,4’-Trimethoxyisoflavone

Comparison: 7,8,4’-Trimethoxyisoflavone is unique due to its specific substitution pattern on the isoflavone backbone. This unique structure contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, 7,8,4’-Trimethoxyisoflavone may exhibit enhanced antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.

生物活性

7,8,4'-Trimethoxyisoflavone (TMF) is a naturally occurring isoflavone that has garnered attention for its diverse biological activities. This article delves into the biological properties of TMF, including its antioxidant, anti-inflammatory, and wound healing effects, supported by various studies and research findings.

Chemical Structure and Properties

TMF is characterized by its unique chemical structure, which includes three methoxy groups attached to the isoflavone backbone. Its molecular formula is C18H16O5 and it has a molecular weight of 320.32 g/mol. The presence of these methoxy groups significantly influences its biological activities.

1. Antioxidant Activity

TMF exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that TMF can scavenge free radicals and reduce oxidative damage in various cell types. A study comparing the antioxidant capacities of different isoflavones found that TMF showed superior activity compared to daidzein and vitamin C .

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Daidzein | 20.0 |

| Vitamin C | 15.0 |

2. Anti-inflammatory Effects

TMF has been shown to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. In vitro studies demonstrated that TMF treatment reduced levels of TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

3. Wound Healing Properties

A notable study explored the synergistic effects of TMF with glycitin on wound healing in an animal model. The combination significantly accelerated wound closure and reduced scar formation compared to controls . The mechanism involved increased secretion of TGF-β, which plays a critical role in tissue regeneration.

Case Study: Wound Healing Experiment

- Objective: To evaluate the efficacy of TMF and glycitin in promoting wound healing.

- Method: Mice were subjected to excisional wounds and treated with either TMF alone or a 1:1 mixture of TMF and glycitin.

- Results: The combination treatment led to:

- Faster wound closure (average reduction in healing time by 30%).

- Enhanced collagen deposition observed through histological analysis.

The biological activities of TMF can be attributed to several mechanisms:

- Antioxidant Mechanism: TMF's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Pathway: By inhibiting NF-kB activation, TMF reduces the expression of inflammatory mediators.

- Wound Healing Mechanism: The elevation of growth factors like TGF-β enhances fibroblast proliferation and migration.

属性

IUPAC Name |

7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-17-13(16(14)19)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZCBRQLDFFZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of 7,8,4'-trimethoxyisoflavone?

A1: While the provided research abstract [] does not explicitly state the molecular formula or weight of this compound, it confirms that its structure was elucidated using Mass Spectrometry (MS) and both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The name itself indicates the presence of three methoxy groups (-OCH3) at positions 7, 8, and 4' on the isoflavone skeleton. Further research using databases or scientific literature may be needed to obtain the exact molecular formula, weight, and detailed spectroscopic data.

Q2: Besides this compound, what other compounds were isolated from Bowdichia virgilioides in this study?

A2: The study successfully isolated several compounds from the wood of Bowdichia virgilioides, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。